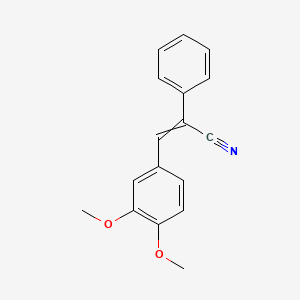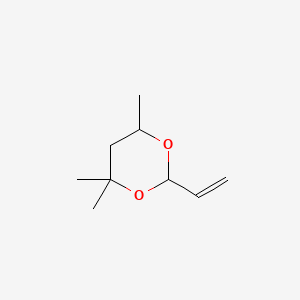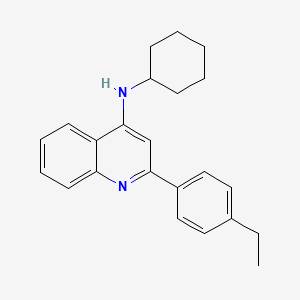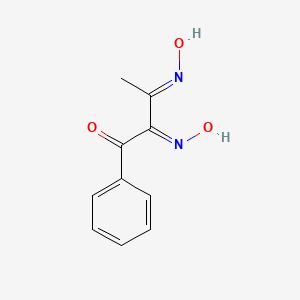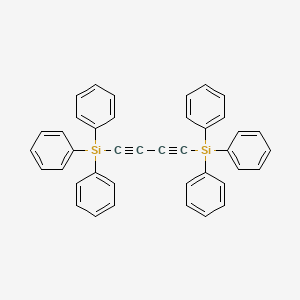
1,4-Bis(triphenylsilyl)-1,3-butadiyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(triphenylsilyl)-1,3-butadiyne is an organosilicon compound characterized by the presence of two triphenylsilyl groups attached to a butadiyne backbone. This compound is of significant interest in the field of materials science and organic chemistry due to its unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(triphenylsilyl)-1,3-butadiyne can be synthesized through various methods. One common approach involves the coupling of triphenylsilylacetylene using a palladium-catalyzed cross-coupling reaction. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a phosphine ligand, such as triphenylphosphine, in the presence of a base like potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organosilicon compound synthesis apply. Large-scale production would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(triphenylsilyl)-1,3-butadiyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triphenylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silyl-substituted alkenes or alkanes.
Substitution: Formation of various silyl-substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Bis(triphenylsilyl)-1,3-butadiyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of cross-conjugated polymers and other complex organic molecules.
Materials Science: Employed in the development of organic electrophosphorescent devices, such as organic light-emitting diodes (OLEDs).
Biology and Medicine:
Industry: Utilized in the synthesis of organosilicon compounds for various industrial applications, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of 1,4-Bis(triphenylsilyl)-1,3-butadiyne involves its ability to participate in various chemical reactions due to the presence of the reactive butadiyne backbone and the electron-donating triphenylsilyl groups. These groups can stabilize reaction intermediates and facilitate the formation of new chemical bonds. The compound’s unique electronic properties also make it suitable for use in electronic and photonic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(trimethylsilyl)-1,3-butadiyne: Similar structure but with trimethylsilyl groups instead of triphenylsilyl groups.
1,4-Bis(trimethylsilyl)benzene: Contains a benzene ring with trimethylsilyl groups, differing in the core structure.
Uniqueness
1,4-Bis(triphenylsilyl)-1,3-butadiyne is unique due to the presence of bulky triphenylsilyl groups, which provide steric protection and influence the compound’s reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and materials with specific electronic properties.
Propriétés
Numéro CAS |
140391-06-6 |
|---|---|
Formule moléculaire |
C40H30Si2 |
Poids moléculaire |
566.8 g/mol |
Nom IUPAC |
triphenyl(4-triphenylsilylbuta-1,3-diynyl)silane |
InChI |
InChI=1S/C40H30Si2/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40/h1-18,21-32H |
Clé InChI |
NLMURFYWWGGWFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C#CC#C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11959960.png)
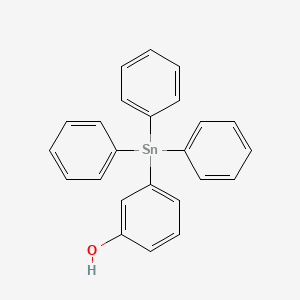
![1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B11959970.png)

